1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is a synthetic compound developed as a potential antagonist of the cannabinoid CB1 receptor. This compound belongs to the class of diarylpyrazoles, which are structurally similar to the known CB1 receptor antagonist Rimonabant. Its development stemmed from the interest in therapeutically targeting cannabinoid receptors for various potential therapeutic applications.
The synthesis of 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid involves a multi-step process. One of the key steps is the cyclocondensation reaction of a suitably substituted α,γ-dicarbonyl compound with 2,4-dichlorophenylhydrazine. This reaction forms the central pyrazole ring of the molecule.
A specific synthesis route for a similar compound, NESS 0327 (N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide]), is described in the literature. Adapting this synthesis to obtain the desired 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid would require modifications in the later stages of the synthesis, specifically regarding the introduction of the carboxylic acid group at the 3-position of the pyrazole ring.
1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid features a central pyrazole ring substituted with a 2,4-dichlorophenyl group at the 1-position and a carboxylic acid group at the 3-position. The cyclohepta[c]pyrazole system forms a fused ring structure that contributes to the overall three-dimensional shape of the molecule. While detailed molecular structure analysis, including X-ray crystallography data, for this specific compound is not available in the provided literature, studies on similar diarylpyrazole derivatives highlight the importance of the spatial arrangement of substituents for CB1 receptor binding affinity.
The carboxylic acid functionality of 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid allows for various chemical modifications. It can undergo esterification reactions with alcohols to form esters, and amidation reactions with amines to form amides. These reactions are commonly employed in medicinal chemistry to modify the properties of drug candidates, such as solubility, lipophilicity, and metabolic stability.
1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is hypothesized to act as a cannabinoid CB1 receptor antagonist. This means it binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. The specific interactions of this compound with the CB1 receptor, including the binding site and key amino acid residues involved, require further investigation.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: